![molecular formula C13H14N4O2 B11801347 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a cyclohepta[c]pyridazin ring fused with a pyrazole ring, making it a unique and interesting molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,3-di(1H-indol-3-yl)propanes in the presence of phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- 6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine
- 6,7,12,13-Tetrahydro-5H-cyclohepta[2,1-b:3,4-b’]diindole
Uniqueness: 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyridazin and pyrazole rings
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c18-13(19)11-6-7-17(16-11)12-8-9-4-2-1-3-5-10(9)14-15-12/h6-8H,1-5H2,(H,18,19) |
Clé InChI |
OWPMXDQYNLNXKI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC(=NN=C2CC1)N3C=CC(=N3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


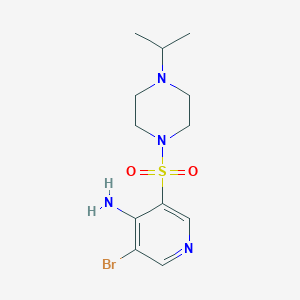
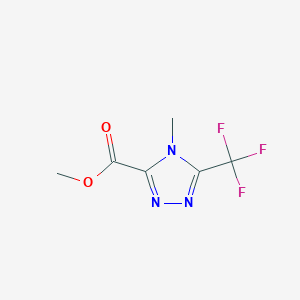
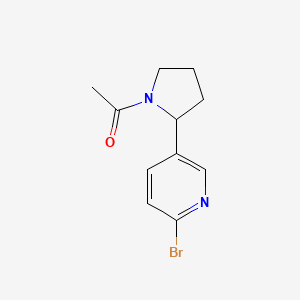


![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)
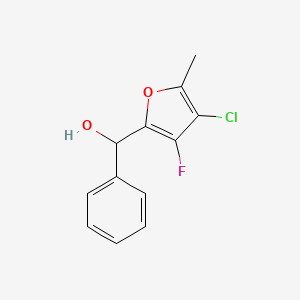
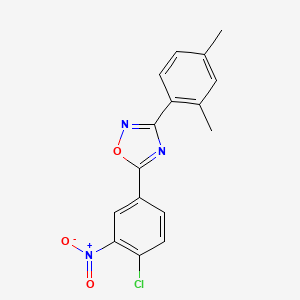
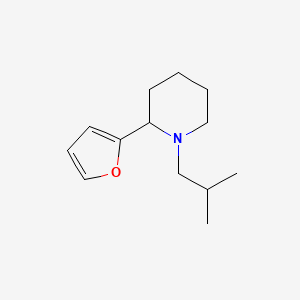
![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)
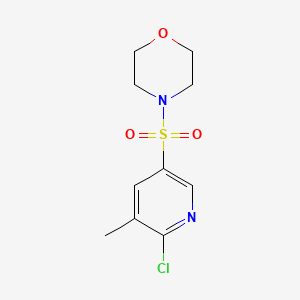
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)
